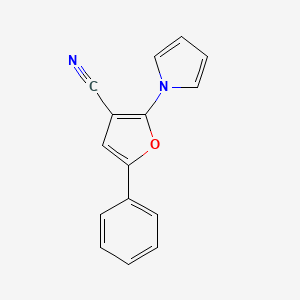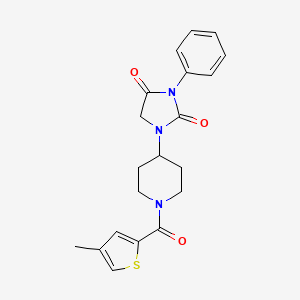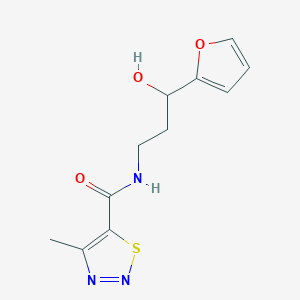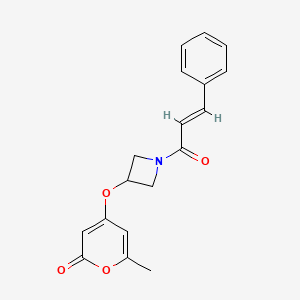
5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile” is a complex organic compound that contains several functional groups including a phenyl group, a pyrrole ring, and a furonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would include a phenyl group (a ring of six carbon atoms, also known as a benzene ring), attached to a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a furonitrile group (a five-membered ring with four carbon atoms, one oxygen atom, and a nitrile group) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrole rings, for example, are involved in various chemical reactions due to the presence of a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyrrole ring are often highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Angiotensin II Receptor Antagonists
A series of compounds including 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile derivatives have been investigated as novel angiotensin II receptor antagonists. These compounds were studied for their potential to inhibit the angiotensin-induced blood pressure increase in rats, indicating their possible application in the treatment of hypertension (Bovy et al., 1993).
Potential Anti-Inflammatory and Analgesic Agent
Research focused on a novel structural analog of Celecoxib, structurally similar to this compound, demonstrated significant anti-inflammatory and analgesic activities. The compound showed a promising profile in reducing carrageenan-induced paw edema and potential organ toxicity (Zlatanova et al., 2019).
Scaffold for CB Receptor Ligands
The 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide scaffold, closely related to the this compound structure, has shown effectiveness as a scaffold for the design of cannabinoid receptor ligands. This highlights its potential for the development of new therapeutic agents targeting the cannabinoid receptors (Piscitelli et al., 2011).
Neuropsychopharmacological and Analgesic Effects
Pyrrole analogs of lefetamine, bearing the 1-phenyl-2-(1H-pyrrol-1-yl)ethylamino moiety, have been synthesized and evaluated for their neuropsychopharmacological, analgesic, and anti-inflammatory activities. These compounds, similar in structure to this compound, showed analgesic effects comparable to lefetamine but without its neurotoxicity, indicating potential for safer pain management (Massa et al., 1989).
Antimalarial Activity
Research has indicated the potential of this compound derivatives in antimalarial treatments. A series of compounds were synthesized and evaluated for their antimalarial potency against Plasmodium berghei in mice, showing promising results and encouraging clinical trials in humans (Werbel et al., 1986).
Propriétés
IUPAC Name |
5-phenyl-2-pyrrol-1-ylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c16-11-13-10-14(12-6-2-1-3-7-12)18-15(13)17-8-4-5-9-17/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRZFQAQKZPEEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2394710.png)


![Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B2394714.png)


![3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid](/img/structure/B2394719.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)
![1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2394723.png)


![2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2394728.png)

